oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(4-propoxyphenyl)propanamide
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Overview
Description
Oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(4-propoxyphenyl)propanamide is a complex organic compound with a unique structure that combines elements of oxalic acid, piperazine, and propoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(4-propoxyphenyl)propanamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-phenylethyl bromide to form 1-[4-(2-phenylethyl)piperazin-1-yl]propane.
Introduction of the Propanamide Group: The next step involves the reaction of the piperazine derivative with 2-bromopropane to introduce the propanamide group.
Addition of the Propoxyphenyl Group: Finally, the compound is reacted with 4-propoxyphenyl bromide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(4-propoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and propoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(4-propoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(4-propoxyphenyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide
- Oxalic acid;N-phenyl-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide
Uniqueness
Oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(4-propoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
91098-60-1 |
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Molecular Formula |
C31H43N3O10 |
Molecular Weight |
617.7 g/mol |
IUPAC Name |
oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(4-propoxyphenyl)propanamide |
InChI |
InChI=1S/C27H39N3O2.2C2H2O4/c1-4-21-32-26-13-11-25(12-14-26)30(27(31)5-2)23(3)22-29-19-17-28(18-20-29)16-15-24-9-7-6-8-10-24;2*3-1(4)2(5)6/h6-14,23H,4-5,15-22H2,1-3H3;2*(H,3,4)(H,5,6) |
InChI Key |
UTQRSKUHELAYAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N(C(C)CN2CCN(CC2)CCC3=CC=CC=C3)C(=O)CC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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